molecular formula C11H11F3O2 B2980088 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid CAS No. 2009452-40-6

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid

Cat. No.: B2980088
CAS No.: 2009452-40-6
M. Wt: 232.202
InChI Key: JRGWXXWNUHVRDO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid is a fluorinated organic compound offered as a valuable chemical building block for research and development. The integration of fluorine atoms, particularly the trifluoromethyl group, into molecular structures is a established strategy in medicinal chemistry to modulate the physicochemical properties of a compound, often leading to improved metabolic stability, enhanced cell membrane permeability, and increased binding selectivity . As such, this compound serves as a potential synthetic intermediate in the discovery and development of novel bioactive molecules, including potential pharmaceuticals . Fluorine-enriched compounds are of significant interest in various fields, particularly in the development of targeted therapies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(9(15)16,7-11(12,13)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWXXWNUHVRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009452-40-6
Record name 4,4,4-trifluoro-2-methyl-2-phenylbutanoic acid
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Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylphenol with appropriate reagents under controlled conditions . Industrial production methods typically involve multi-step processes that ensure high purity and yield. These methods often include the use of catalysts and specific reaction conditions to optimize the synthesis .

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating pain and inflammation.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, leading to the modulation of biological processes. For example, it may interact with peroxisome proliferator-activated receptors to regulate inflammation and other cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

a) 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 2060049-61-6)
  • Molecular Formula : C₁₁H₈F₆O₂
  • Key Differences : Replaces the methyl group on the phenyl ring with a trifluoromethyl group at the para position.
  • Implications : The additional trifluoromethyl group enhances electron-withdrawing effects, likely increasing acidity (lower pKa) compared to the target compound. This modification may improve binding affinity in enzyme inhibition but reduce solubility in polar solvents due to increased hydrophobicity .
b) 4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid (ortho isomer)
  • Molecular Formula : C₁₁H₁₁F₃O₂ (same as target compound)
  • Key Differences : Positional isomerism (methyl group on phenyl ring at ortho vs. para position in the target compound).
  • Implications : Steric hindrance from the ortho-methyl group may restrict rotational freedom and alter molecular packing in crystalline forms. This could affect solubility and crystallization behavior during synthesis .

Non-Aromatic Substituted Analogs

a) (±)-4,4,4-Trifluoro-2-methylbutanoic acid (CAS 143484-01-9)
  • Molecular Formula : C₅H₇F₃O₂
  • Key Differences : Lacks the phenyl group at C2, reducing steric bulk and aromatic interactions.
  • This simpler structure may serve as an intermediate in synthesizing more complex fluorinated acids .
b) (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid
  • Molecular Formula : C₄H₅F₃O₃
  • Key Differences : Hydroxyl group at C3 instead of C2-methyl and phenyl substituents.
  • Implications: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Heterocyclic and Functionalized Derivatives

a) 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid (CAS 1547094-76-7)
  • Molecular Formula : C₈H₇F₃O₃
  • Key Differences : Replaces the phenyl group with a furan ring (oxygen-containing heterocycle).
  • However, the electron-rich oxygen may reduce stability under acidic conditions compared to the phenyl-substituted target compound .
b) (S)-2-Amino-4,4,4-trifluorobutanoic acid
  • Molecular Formula: C₄H₆F₃NO₂
  • Key Differences: Amino group at C2 instead of methyl and phenyl groups.
  • Implications: The amino group enables incorporation into peptides or enzyme substrates, expanding utility in medicinal chemistry. However, the basic amino group may alter ionization behavior (higher pKa₂) relative to the carboxylic acid-dominated ionization of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid C₁₁H₁₁F₃O₂ 248.20* Not provided C2-methyl, C2-phenyl, C4-CF₃
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid C₁₁H₈F₆O₂ 286.17 2060049-61-6 C2-(4-CF₃-phenyl), C4-CF₃
(±)-4,4,4-Trifluoro-2-methylbutanoic acid C₅H₇F₃O₂ 164.10* 143484-01-9 C2-methyl, C4-CF₃
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid C₄H₅F₃O₃ 158.08* Not provided C3-hydroxyl, C4-CF₃
4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid C₈H₇F₃O₃ 224.14* 1547094-76-7 C3-furan, C4-CF₃

*Calculated based on molecular formula.

Key Research Findings

  • Electronic Effects : Trifluoromethyl groups enhance acidity; para-substituted trifluoromethylphenyl analogs (e.g., CAS 2060049-61-6) are predicted to have pKa values ~1–2 units lower than the target compound due to stronger electron withdrawal .
  • Steric and Solubility Trade-offs: Phenyl and methyl groups in the target compound improve lipophilicity for membrane penetration but reduce aqueous solubility. Hydroxy or amino analogs (e.g., CAS 1547094-76-7 or ) mitigate this via polar functional groups .
  • Synthetic Accessibility: Asymmetric synthesis methods (e.g., enzymatic resolution or chiral auxiliaries) are critical for enantiopure analogs like (S)-2-amino-4,4,4-trifluorobutanoic acid, whereas the target compound may require Friedel-Crafts or cross-coupling strategies for phenyl introduction .

Biological Activity

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid (CAS No. 2009452-40-6) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanoic acid backbone. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It has been shown to act as both an agonist and antagonist in various biological pathways. Notably, it may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in regulating inflammation and metabolic processes.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions characterized by excessive inflammation.

2. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. Its mechanism is thought to involve modulation of pain signaling pathways, although further investigation is required to fully elucidate these effects.

3. Enzyme Inhibition
The compound has been explored for its potential to inhibit specific enzymes involved in metabolic processes. Its unique structural features allow it to interact effectively with enzyme active sites, which can lead to altered metabolic pathways.

Case Studies

  • In Vivo Studies on Inflammation
    A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The results indicated a dose-dependent response, highlighting its potential for therapeutic use in inflammatory diseases.
  • Analgesic Activity Assessment
    Another study evaluated the analgesic effects of this compound using pain models in rodents. The results showed a notable decrease in pain responses following treatment with the compound, supporting its role as a potential analgesic agent.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesBiological Activity
4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acidTrifluoromethyl & phenyl groupsModerate anti-inflammatory effects
4-(Trifluoromethyl)benzoic acidTrifluoromethyl group onlyLimited analgesic properties
3-Phenylbutanoic acidLacks trifluoromethyl groupMinimal bioactivity

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